molecular formula C15H13BrN2O2 B3859743 4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime

4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime

Cat. No.: B3859743
M. Wt: 333.18 g/mol
InChI Key: JEOONNDBWXYJSK-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime, also known as 4-BBO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime in inducing apoptosis in cancer cells is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has selective cytotoxicity towards cancer cells, while sparing normal cells. This selectivity may be due to the higher expression of topoisomerase II in cancer cells compared to normal cells. Additionally, this compound has been reported to induce cell cycle arrest and inhibit cell migration and invasion in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime in lab experiments is its high purity and yield obtained through the synthesis method. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on 4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime. One direction is the investigation of its potential as a therapeutic agent for other diseases besides cancer. Another direction is the optimization of the synthesis method to improve the yield and solubility of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound in inducing apoptosis in cancer cells. Finally, the use of this compound as a building block for the synthesis of MOFs with specific properties for gas storage and separation is an area of interest for materials science research.

Scientific Research Applications

4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime has been investigated for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In analytical chemistry, this compound has been used as a derivatizing agent for the analysis of aldehydes and ketones in complex matrices.

Properties

IUPAC Name

[(Z)-(4-bromophenyl)methylideneamino] N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-11-2-8-14(9-3-11)18-15(19)20-17-10-12-4-6-13(16)7-5-12/h2-10H,1H3,(H,18,19)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOONNDBWXYJSK-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)O/N=C\C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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